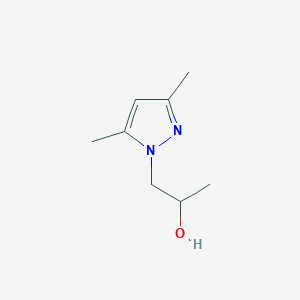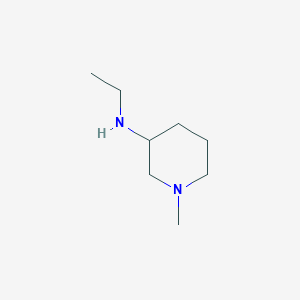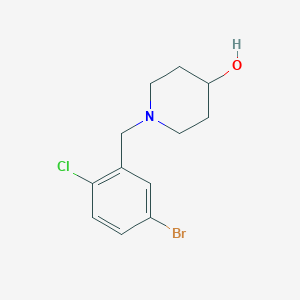
1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol
Übersicht
Beschreibung
“1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H15BrClNO . It’s a white to yellow solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a novel non-peptide CCR5 antagonist was synthesized from 1-chloro-4-(chloromethyl) benzene and 5-bromo-2-hydroxybenzaldehyde by elimination reaction, reduction reaction, and bromization .Molecular Structure Analysis
The molecular weight of “1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol” is 304.61 g/mol . The InChI code is available in some references .Physical And Chemical Properties Analysis
“1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol” is a white to yellow solid . The molecular weight is 304.61 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Antagonist Research
Research on 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol mainly focuses on its synthesis and characterization, particularly in the context of developing non-peptide CCR5 antagonists. These compounds are significant due to their potential role in HIV-1 infection prevention. For instance, H. Bi (2014) and Cheng De-ju (2015) reported on the synthesis of novel CCR5 antagonists using 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol derivatives, highlighting the importance of these compounds in medical research (Bi, 2014), (De-ju, 2015).
Structural Characterization and Biological Activities
The structural characterization of these compounds is a key area of research, aiding in understanding their potential biological activities. Cheng De-ju (2014) and H. Bi (2015) have conducted extensive characterization of these compounds, providing insights into their structure and potential use in drug development, especially as HIV-1 infection inhibitors (De-ju, 2014), (Bi, 2015).
Application in Stereochemistry and Chemical Synthesis
The use of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-ol extends beyond pharmacological applications. It plays a role in the field of stereochemistry and chemical synthesis. For example, Ali et al. (2016) demonstrated its use in the enantiomeric resolution and simulation studies, contributing to the understanding of chiral recognition mechanisms in chemical compounds (Ali et al., 2016).
Impact on Medicinal Chemistry and Drug Development
Its impact on medicinal chemistry and drug development is notable, especially in the creation of novel compounds with potential therapeutic applications. This includes research into its use as a selective ligand for human dopamine receptors and its transformation into various pharmacologically active compounds (Rowley et al., 1997).
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOZNPCOJKYWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



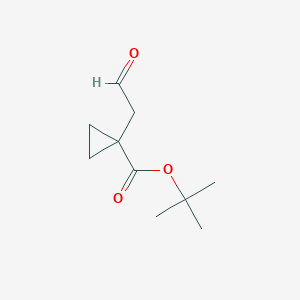
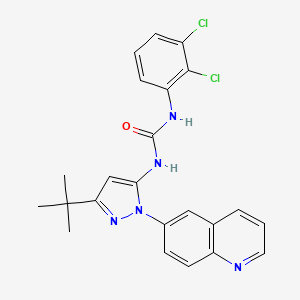
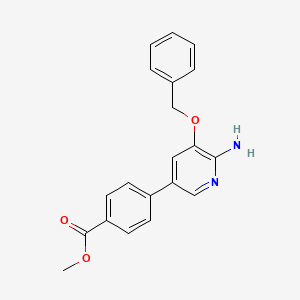
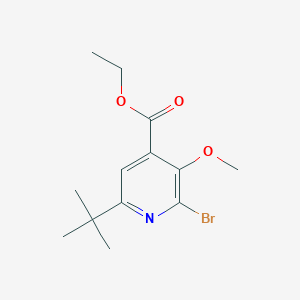

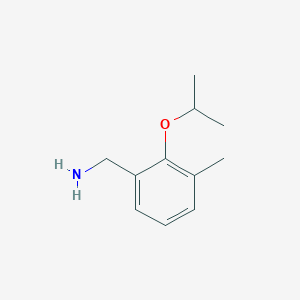
![Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B1397184.png)
![Tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1397186.png)

